molecular formula C28H46O4 B12511288 7-Methoxy-2,2-dimethylchroman-6-yl palmitate

7-Methoxy-2,2-dimethylchroman-6-yl palmitate

Cat. No.: B12511288
M. Wt: 446.7 g/mol
InChI Key: JDRWDGNLJIHONB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2-dimethylchroman-6-yl palmitate typically involves esterification reactions. One common method is the reaction between 7-methoxy-2,2-dimethylchroman-6-ol and palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,2-dimethylchroman-6-yl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-2,2-dimethylchroman-6-yl palmitate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethylchroman-6-yl palmitate involves its interaction with free radicals and reactive oxygen species. The compound acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells. It also inhibits the activity of enzymes involved in melanin synthesis, leading to its skin-whitening effects . The molecular targets include reactive oxygen species and enzymes such as tyrosinase .

Comparison with Similar Compounds

  • 6-Methoxy-2,2-dimethylchroman-3-yl palmitate
  • 8-Methoxy-2,2-dimethylchroman-3-yl palmitate
  • 2,2-Dimethylchroman-6-yl palmitate

Comparison: 7-Methoxy-2,2-dimethylchroman-6-yl palmitate is unique due to the specific positioning of the methoxy group and the palmitate ester. This configuration imparts distinct chemical and physical properties, making it particularly effective as a skin-whitening agent. Compared to its analogs, it exhibits superior stability and efficacy in cosmetic formulations .

Properties

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl) hexadecanoate

InChI

InChI=1S/C28H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-26-21-23-19-20-28(2,3)32-24(23)22-25(26)30-4/h21-22H,5-20H2,1-4H3

InChI Key

JDRWDGNLJIHONB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C=C2C(=C1)CCC(O2)(C)C)OC

Origin of Product

United States

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